molecular formula C21H23N3O2 B4366726 2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4366726
M. Wt: 349.4 g/mol
InChI Key: MTZHVQNJCSWPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as MI-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MI-1 belongs to the class of isoindoline compounds and possesses a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of MI-1 involves the inhibition of the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the formation and growth of cancer cells. MI-1 binds to MDM2, preventing its interaction with p53 and leading to the activation of the p53 pathway. This activation of the p53 pathway induces cell death in cancer cells, making MI-1 a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MI-1 has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, MI-1 has been shown to possess anti-inflammatory properties. MI-1 has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MI-1 is its potent anticancer activity. MI-1 has been found to exhibit activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of MI-1 is its limited solubility in water, which can make it challenging to use in certain research applications.

Future Directions

There are several future directions for the research and development of MI-1. One potential direction is the optimization of the synthesis process of MI-1 to improve its yield and purity. Another direction is the development of MI-1 derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential applications of MI-1 in other areas of research, such as inflammation and neurodegenerative diseases.
Conclusion:
MI-1 is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MI-1 exhibits potent anticancer activity and possesses anti-inflammatory properties, making it a promising candidate for cancer therapy and the treatment of inflammatory diseases. Further research is needed to explore the full potential of MI-1 and its derivatives in various areas of research.

Scientific Research Applications

MI-1 has been extensively studied for its potential applications in scientific research. One of the primary applications of MI-1 is in the field of cancer research. MI-1 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. MI-1 has been found to induce cell death in cancer cells by inhibiting the activity of a protein called MDM2, which is known to promote cancer cell survival.

properties

IUPAC Name

2-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16-6-8-17(9-7-16)14-22-10-12-23(13-11-22)15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZHVQNJCSWPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

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